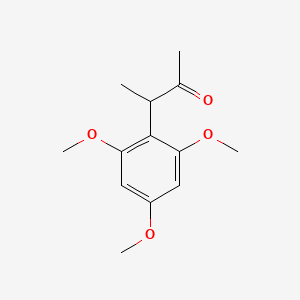

3-(2,4,6-Trimethoxyphenyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4,6-trimethoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-8(9(2)14)13-11(16-4)6-10(15-3)7-12(13)17-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHRQFLYMIYEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1OC)OC)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288339 | |

| Record name | 3-(2,4,6-Trimethoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26537-69-9 | |

| Record name | 3-(2,4,6-Trimethoxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26537-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4,6-Trimethoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,4,6 Trimethoxyphenyl Butan 2 One

Retrosynthetic Disconnection Strategies for the Butanone Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-(2,4,6-Trimethoxyphenyl)butan-2-one, two primary disconnection strategies can be envisioned.

Disconnections at the Phenyl-Butanone Linkage

The most logical disconnection point is the bond between the aromatic ring and the butanone side chain (the C-C bond at the 3-position of the butanone). This leads to a 2,4,6-trimethoxyphenyl synthon and a butan-2-one synthon.

Friedel-Crafts Alkylation/Acylation Approach: This disconnection suggests a Friedel-Crafts type reaction. The 2,4,6-trimethoxyphenyl moiety can be considered the nucleophile (anion equivalent), and the butanone moiety the electrophile (cation equivalent). The high electron density of the 1,3,5-trimethoxybenzene (B48636) ring makes it highly susceptible to electrophilic aromatic substitution. researchgate.netcdp-innovation.com The corresponding reagents would be 1,3,5-trimethoxybenzene and a suitable electrophilic partner derived from butan-2-one, such as 3-halobutan-2-one or an activated derivative of butenoic acid followed by reduction and oxidation.

Disconnections within the Butanone Chain

Alternatively, disconnections can be made within the four-carbon chain of the butanone moiety itself, which would involve building the side chain on the aromatic ring.

Alpha-Alkylation Approach: A disconnection alpha to the carbonyl group suggests an enolate-based strategy. This would involve the alkylation of a 2,4,6-trimethoxyphenyl-substituted ketone or ester. For example, starting with 2-(2,4,6-trimethoxyphenyl)acetic acid, one could envision a sequence of reactions to introduce the remaining two carbons of the butanone chain.

Direct Synthetic Pathways

Based on the retrosynthetic analysis, several direct synthetic pathways can be proposed for the synthesis of this compound.

Alkylation Reactions

This approach involves the formation of an enolate from a suitable carbonyl compound, which is then alkylated. A highly analogous synthesis has been reported for 4-(2,4,6-trimethylphenyl)butan-2-one, which involves the alkylation of acetylacetone (B45752) with 2-(bromomethyl)-1,3,5-trimethylbenzene, followed by hydrolysis and decarboxylation of the resulting β-diketone. iucr.org A similar strategy could be employed for the trimethoxy-substituted target molecule.

A plausible reaction scheme would involve the deprotonation of a butanone derivative to form an enolate, followed by reaction with a 2,4,6-trimethoxyphenyl halide. However, a more practical approach would be the alkylation of a larger, more easily enolizable precursor.

Table 1: Proposed Carbonyl Alkylation Strategy

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | Acetylacetone | 1-(Bromomethyl)-2,4,6-trimethoxybenzene | Base (e.g., NaOEt in EtOH) | 3-(2,4,6-Trimethoxybenzyl)pentane-2,4-dione |

| 2 | 3-(2,4,6-Trimethoxybenzyl)pentane-2,4-dione | - | Acid or Base catalyzed hydrolysis and decarboxylation | This compound |

This method focuses on forming the key C-C bond by using the electron-rich aromatic ring as the nucleophile in a Friedel-Crafts type reaction. The high reactivity of 1,3,5-trimethoxybenzene towards electrophiles makes this a viable route. cdp-innovation.com

A potential synthetic route is the Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with a suitable four-carbon electrophile. For instance, reacting 1,3,5-trimethoxybenzene with 3-chlorobutan-2-one in the presence of a Lewis acid catalyst could potentially yield the target compound. The choice of catalyst is crucial to avoid side reactions.

Another possibility is a Friedel-Crafts acylation reaction. For example, acylation of 1,3,5-trimethoxybenzene with butanoyl chloride would yield 1-(2,4,6-trimethoxyphenyl)butan-1-one. Subsequent manipulation of the functional group would be necessary to arrive at the desired this compound isomer, which would make this a less direct route.

Table 2: Proposed Friedel-Crafts Alkylation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,3,5-Trimethoxybenzene | 3-Chlorobutan-2-one | Lewis Acid (e.g., AlCl₃, FeCl₃) | This compound |

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, these methods would typically involve the reaction of a derivative of 1,3,5-trimethoxybenzene with a four-carbon unit.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for C-C bond formation. The α-arylation of ketones, a reaction that directly connects an aryl group to the α-carbon of a ketone, is a highly relevant strategy. researchgate.netnih.gov This could be achieved by reacting an enolate of butan-2-one with an appropriately activated 2,4,6-trimethoxyphenyl derivative.

A plausible approach would be the reaction of 1-bromo-2,4,6-trimethoxybenzene with the enolate of butan-2-one. The choice of palladium catalyst and ligand is crucial for the success of such reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. researchgate.net

Another prominent palladium-catalyzed method is the Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide. For the synthesis of the target molecule, this could involve the coupling of 2,4,6-trimethoxyphenylboronic acid with a 3-halobutan-2-one derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.org

| Palladium-Catalyzed Strategy | Reactant 1 | Reactant 2 | Key Reagents | Plausible Product |

| α-Arylation | 1-Bromo-2,4,6-trimethoxybenzene | Butan-2-one | Pd catalyst, phosphine ligand, base | This compound |

| Suzuki Coupling | 2,4,6-Trimethoxyphenylboronic acid | 3-Halobutan-2-one | Pd catalyst, base | This compound |

Other Transition Metal-Mediated Couplings

Besides palladium, other transition metals can catalyze similar cross-coupling reactions. The Negishi coupling, which utilizes an organozinc reagent, is a powerful alternative. nih.govresearchgate.netmit.edunih.gov In this scenario, a 2,4,6-trimethoxyphenylzinc halide could be coupled with a 3-halobutan-2-one. These reactions often proceed under mild conditions and exhibit high functional group tolerance. organic-chemistry.org

The formation of the organozinc reagent can be achieved by the reaction of the corresponding aryl halide with activated zinc. The subsequent coupling with the butanone derivative would be mediated by a suitable transition metal catalyst, typically palladium or nickel. researchgate.net

Acylation and Condensation Reactions

Friedel-Crafts Type Acylations or Alkylations Utilizing Butanone Precursors

Friedel-Crafts reactions are a classic method for attaching alkyl or acyl groups to aromatic rings. chemguide.co.uklibretexts.orglibretexts.orgchemguide.co.ukdoubtnut.com Given the electron-rich nature of the 1,3,5-trimethoxybenzene ring, it is a prime candidate for electrophilic aromatic substitution.

A direct Friedel-Crafts acylation could be envisioned using butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. However, this would yield 1-(2,4,6-trimethoxyphenyl)butan-1-one. To obtain the desired isomer, a subsequent rearrangement or a different starting material would be necessary.

Alternatively, a Friedel-Crafts alkylation using a suitable butanone precursor, such as 3-chlorobutan-2-one, could directly introduce the desired butan-2-one moiety onto the trimethoxybenzene ring. The highly activated nature of 1,3,5-trimethoxybenzene suggests that this reaction could proceed under relatively mild conditions. researchgate.netnih.gov However, the high reactivity can sometimes lead to multiple substitutions or undesired side reactions. nih.gov

| Friedel-Crafts Approach | Aromatic Substrate | Electrophile | Catalyst | Potential Product |

| Alkylation | 1,3,5-Trimethoxybenzene | 3-Chlorobutan-2-one | Lewis Acid (e.g., AlCl₃) | This compound |

Aldol (B89426) Condensation and Subsequent Transformations

A highly plausible and frequently employed strategy for the synthesis of β-aryl ketones is the Aldol condensation followed by a reduction step. magritek.com This approach would involve the base- or acid-catalyzed condensation of 2,4,6-trimethoxybenzaldehyde (B41885) with butan-2-one. This reaction would form an α,β-unsaturated ketone, specifically (E/Z)-4-(2,4,6-trimethoxyphenyl)but-3-en-2-one.

The subsequent step would be the selective hydrogenation of the carbon-carbon double bond of the enone. This can be achieved using various catalytic hydrogenation methods, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. rsc.orgresearchgate.net This two-step sequence provides a reliable route to the target compound. The aldol condensation of substituted benzaldehydes with ketones like acetone (B3395972) or butanone is a well-established reaction. researchgate.netorientjchem.org

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Aldol Condensation | 2,4,6-Trimethoxybenzaldehyde, Butan-2-one | Base or Acid catalyst | (E/Z)-4-(2,4,6-Trimethoxyphenyl)but-3-en-2-one |

| 2. Hydrogenation | (E/Z)-4-(2,4,6-Trimethoxyphenyl)but-3-en-2-one | H₂, Pd/C | This compound |

Indirect and Derivatization Approaches

Indirect methods can also be employed for the synthesis of this compound. One such approach could involve the synthesis of a related compound that can be subsequently converted to the desired ketone. For instance, the synthesis of 3-(2,4,6-trimethoxyphenyl)butanoic acid could be undertaken, followed by its conversion to the ketone. This could be achieved by reacting the butanoic acid with an organolithium reagent, such as methyllithium.

Another indirect route could involve the reaction of a Grignard reagent, such as 2,4,6-trimethoxyphenylmagnesium bromide, with a suitable electrophile. For example, reaction with propylene (B89431) oxide would yield 1-(2,4,6-trimethoxyphenyl)propan-2-ol. Subsequent oxidation of the secondary alcohol to a ketone, followed by methylation at the α-position, could lead to the target molecule, although this would be a multi-step process.

Functional Group Interconversions on Precursors

One of the most versatile methods for the synthesis of substituted butanones involves the C-alkylation of a β-diketone, such as acetylacetone, followed by a deacylation reaction. This approach allows for the introduction of the desired arylmethyl substituent onto the diketone backbone, which is then selectively cleaved to yield the target butanone.

A representative example of this strategy is the synthesis of 3-substituted pentane-2,4-diones. In a typical procedure, the sodium enolate of acetylacetone is generated using a strong base like sodium hydride. This enolate then acts as a nucleophile, attacking an appropriate electrophile, such as a substituted benzyl (B1604629) halide. For instance, the reaction of the sodium salt of acetylacetone with a suitably substituted benzyl bromide would yield a 3-(arylmethyl)pentane-2,4-dione.

Table 1: Example of C-alkylation of Acetylacetone for Phenylbutanone Precursor Synthesis

| Reactant 1 | Reactant 2 | Product | Yield |

| Acetylacetone | 4-(Benzyloxy)benzyl bromide | 3-[4-(Benzyloxy)phenyl]methyl]pentane-2,4-dione | High |

Data derived from analogous syntheses of related compounds.

Transformations of Phenylpropanoid Analogues to Phenylbutanoids

The conversion of phenylpropanoid structures to their phenylbutanoid counterparts represents another important synthetic strategy. Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 skeleton. researchgate.netchemistryjournals.netnih.gov The addition of a methyl group to the propanoid side chain can be accomplished through various organometallic reactions.

A prominent example of such a transformation involves the use of a Grignard reagent, specifically methylmagnesium iodide, reacting with a cinnamaldehyde (B126680) derivative. In the context of synthesizing this compound, the hypothetical precursor would be 2,4,6-trimethoxycinnamaldehyde. The reaction mechanism involves the nucleophilic attack of the methyl group from the Grignard reagent onto the carbonyl carbon of the aldehyde. This 1,2-addition would lead to the formation of a secondary alcohol. Subsequent oxidation of this alcohol would then yield the desired ketone, this compound.

While specific experimental data for this exact transformation is not prevalent in the surveyed literature, the principles of Grignard reactions with α,β-unsaturated aldehydes are well-established. orgsyn.orgunirioja.es The reaction conditions, such as the choice of solvent (typically anhydrous ether or tetrahydrofuran) and temperature, would need to be carefully controlled to favor the 1,2-addition over potential 1,4-conjugate addition.

Table 2: Proposed Reaction Scheme for Phenylpropanoid to Phenylbutanoid Transformation

| Phenylpropanoid Precursor | Reagent | Intermediate | Final Product (after oxidation) |

| 2,4,6-Trimethoxycinnamaldehyde | Methylmagnesium iodide | 1-(2,4,6-Trimethoxyphenyl)but-1-en-3-ol | This compound |

This table represents a plausible synthetic route based on established chemical principles.

Manipulation of Protected Hydroxy or Methoxy (B1213986) Groups on the Aromatic Ring

The synthesis of highly substituted aromatic compounds often necessitates the use of protecting groups to prevent unwanted side reactions at sensitive functional groups. In the case of this compound, a synthetic route could be envisioned starting from a trihydroxylated precursor, such as 1,3,5-trihydroxybenzene (phloroglucinol).

A plausible synthetic sequence would involve the Friedel-Crafts acylation of phloroglucinol (B13840) with a suitable butanoyl derivative. However, the high reactivity of the trihydroxybenzene ring can lead to a lack of selectivity. A more controlled approach would be to first synthesize 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one. nih.gov The phenolic hydroxyl groups in this intermediate are acidic and would interfere with many subsequent reactions. Therefore, these hydroxyl groups would need to be protected, for example, as methyl ethers.

The methylation of the hydroxyl groups can be achieved using a variety of reagents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. Once the hydroxyl groups are protected as methoxy groups, further chemical transformations can be carried out on the butanone side chain if necessary. In this specific case, if starting from 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one, the final step would be the methylation of the three phenolic hydroxyls to yield this compound. The choice of methylating agent and reaction conditions would be critical to ensure complete methylation without affecting other parts of the molecule.

Table 3: Key Intermediates in a Protective Group Strategy

| Starting Material | Intermediate | Final Product |

| 1,3,5-Trihydroxybenzene | 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one | This compound |

This table outlines a potential synthetic pathway involving protection and deprotection steps.

Chemical Reactivity and Transformations of 3 2,4,6 Trimethoxyphenyl Butan 2 One

Reactions Involving the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent α-hydrogens, is a hub of reactivity. It readily participates in a variety of transformations, including reductions, nucleophilic additions, and reactions at the α-position.

Carbonyl Reduction Pathways (e.g., to alcohols, alkanes)

The carbonyl group of 3-(2,4,6-trimethoxyphenyl)butan-2-one can be reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the chosen reagents and reaction conditions.

Reduction to the corresponding secondary alcohol, 3-(2,4,6-trimethoxyphenyl)butan-2-ol, can be achieved using various hydride reagents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

For the complete reduction of the ketone to the corresponding alkane, 2-(2,4,6-trimethoxyphenyl)butane, more vigorous methods are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is effective for aryl-alkyl ketones and can be applied here. researchgate.net Another powerful method is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base, such as potassium hydroxide, at elevated temperatures. chemicalbook.comshokubai.org Modified, milder versions of the Wolff-Kishner reduction have also been developed. numberanalytics.com

| Transformation | Product | Typical Reagents | General Conditions |

| Carbonyl to Alcohol | 3-(2,4,6-Trimethoxyphenyl)butan-2-ol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Alcoholic or ethereal solvents |

| Carbonyl to Alkane | 2-(2,4,6-Trimethoxyphenyl)butane | Zinc Amalgam (Zn(Hg)), HCl (Clemmensen) | Strongly acidic |

| Carbonyl to Alkane | Hydrazine (B178648) (N₂H₄), KOH (Wolff-Kishner) | High temperature in a high-boiling solvent |

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for a wide array of nucleophiles. These reactions are fundamental in forming new carbon-carbon bonds.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the carbonyl group. creative-proteomics.comnih.gov For instance, reaction with methylmagnesium bromide would yield 2-methyl-3-(2,4,6-trimethoxyphenyl)butan-2-ol. The steric hindrance imposed by the ortho-methoxy groups on the aromatic ring might influence the rate of these reactions compared to less substituted ketones. mdpi.com

The Wittig reaction provides a pathway to convert the ketone into an alkene. aspirationsinstitute.comresearchgate.net This involves the reaction with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to produce 2-methyl-1-(2,4,6-trimethoxyphenyl)prop-1-ene. The formation of the stable triphenylphosphine (B44618) oxide drives this reaction to completion. researchgate.net

| Nucleophile Type | Example Reagent | Product Type |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Phosphorus Ylide | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |

Enolization and α-Substitution Reactions (e.g., halogenation, alkylation)

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) allows for the formation of an enol or enolate intermediate, which can then undergo substitution reactions.

Halogenation at the α-position can occur under both acidic and basic conditions. nih.govcsmcri.res.in In an acidic medium, the reaction proceeds through an enol intermediate, typically leading to mono-halogenation. nih.gov In the presence of a base, an enolate is formed, which is generally more reactive and can lead to polyhalogenation.

Alkylation at the α-position is a powerful method for C-C bond formation and is typically carried out by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by the addition of an alkyl halide. The regioselectivity of enolate formation can be influenced by the reaction conditions.

| Reaction | Intermediate | Typical Reagents | Product Feature |

| α-Halogenation | Enol (acidic) or Enolate (basic) | Br₂/H⁺ or Br₂/OH⁻ | Halogen at the α-carbon |

| α-Alkylation | Enolate | LDA, then R-X | Alkyl group at the α-carbon |

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., oxime or hydrazone formation)

The carbonyl group of this compound can react with primary amine derivatives to form imine-type products through a condensation reaction, which involves the elimination of a water molecule.

Reaction with hydroxylamine (NH₂OH) yields an oxime, specifically this compound oxime. These reactions are often catalyzed by a mild acid.

Similarly, reaction with hydrazine (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone. Hydrazones are key intermediates in the Wolff-Kishner reduction. chemicalbook.com

| Reagent | Product |

| Hydroxylamine (NH₂OH) | This compound oxime |

| Hydrazine (H₂N-NH₂) | This compound hydrazone |

| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone |

Reactivity of the 2,4,6-Trimethoxyphenyl Aromatic Ring

The aromatic ring of the molecule is highly activated towards electrophilic substitution due to the presence of three strongly electron-donating methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Reactions (influence of methoxy groups)

The methoxy groups at positions 2, 4, and 6 are powerful ortho- and para-directing groups. In 1,3,5-trimethoxybenzene (B48636), all unsubstituted positions (2, 4, 6) are equivalent and highly activated. In this compound, the point of attachment of the butanone side chain is at the 1-position. The remaining unsubstituted positions on the aromatic ring are positions 3 and 5.

Due to the strong activating and directing effects of the three methoxy groups, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur readily at the available 3 and 5 positions of the aromatic ring. The steric bulk of the butanone side chain might offer some hindrance but the electronic activation from the methoxy groups is the dominant factor. For instance, bromination with Br₂ in a suitable solvent would likely lead to the formation of 3-(3-bromo-2,4,6-trimethoxyphenyl)butan-2-one.

Oxidation and Reduction Chemistry of the Aromatic Moiety

The 2,4,6-trimethoxyphenyl group, being highly activated by three electron-donating methoxy groups, is susceptible to both oxidative and reductive transformations.

Oxidation: The electron-rich nature of the trimethoxybenzene ring makes it prone to oxidation. One-electron oxidation of similar 1,3,5-trimethoxybenzene (TMB) systems can be achieved photochemically, leading to the formation of a radical cation (TMB•+). chemicalbook.comnih.gov This radical cation is a potent oxidizing agent itself and can participate in further reactions, such as hole transfer to other molecules like alcohols. chemicalbook.comnih.gov In the context of this compound, oxidative conditions could potentially lead to the formation of a corresponding radical cation, which might initiate subsequent degradation or polymerization pathways. Oxidative cleavage of the aromatic ring is also a possibility under harsh conditions, although this typically requires strong oxidizing agents. For instance, the oxidative cleavage of a C=C double bond in a related 2-allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione has been reported, suggesting the trimethoxyphenyl group can withstand certain oxidative conditions while other parts of a molecule react. researchgate.net

Reduction: The aromatic ring of this compound can be reduced under specific conditions, most notably through the Birch reduction. This reaction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol), reduces aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.comwikipedia.orglibretexts.org For an electron-rich system like a trimethoxybenzene derivative, the Birch reduction would proceed to yield a non-conjugated diene. masterorganicchemistry.com The regioselectivity of the reduction is governed by the electron-donating methoxy groups. It is important to note that under milder catalytic hydrogenation conditions (e.g., H₂/Pd), the aromatic ring is generally stable, while other functional groups, such as a ketone, may be reduced. libretexts.orglibretexts.org Complete hydrogenation of the aromatic ring to a cyclohexane (B81311) derivative would require more forcing conditions, such as high pressure and temperature with a platinum or rhodium catalyst. libretexts.org

Table 1: Summary of Potential Oxidation and Reduction Reactions of the Aromatic Moiety

| Reaction Type | Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Oxidation | Photochemical (e.g., with a sensitizer) | Radical cation of the aromatic ring | Initiates further reactions. chemicalbook.comnih.gov |

| Reduction | Na or Li in liquid NH₃, alcohol | 1,4-dihydro-2,4,6-trimethoxy-1-(1-methyl-2-oxopropyl)benzene | Classic Birch reduction conditions. masterorganicchemistry.comwikipedia.org |

| Reduction | H₂, Pt or Rh catalyst, high pressure/temp | 3-(2,4,6-Trimethoxycyclohexyl)butan-2-one | Forcing conditions for complete ring saturation. libretexts.org |

Demethylation Reactions of Methoxy Groups

The three methoxy groups on the aromatic ring are ether linkages that can be cleaved under various conditions to yield the corresponding phenolic hydroxyl groups. This demethylation is a common transformation for aryl methyl ethers. rsc.org

Several reagents are known to effect the demethylation of aryl methyl ethers, and their efficacy can depend on the steric hindrance and electronic properties of the substrate.

Lewis Acids: Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers. However, its high reactivity can sometimes lead to undesired side reactions. Other Lewis acids like zirconium tetrachloride (ZrCl₄) have been used for the selective demethylation of o-trimethoxybenzene compounds, which could be applicable here. google.com

Protic Acids: Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can also cleave ethers, typically at high temperatures. nih.gov The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Thiolates: Nucleophilic reagents such as sodium isopropyl thiolate (i-PrSNa) in a polar aprotic solvent like DMF can be used for demethylation, offering a non-acidic alternative.

The 2,4,6-substitution pattern of the methoxy groups in this compound presents a sterically hindered environment, which might require more forcing conditions or specific reagents for complete demethylation. Selective demethylation of one or two methoxy groups could also be a potential outcome depending on the reaction conditions. For example, a method for the selective removal of the middle methoxy group in ortho-trimethoxybenzene compounds has been developed using ZrCl₄ as a catalyst. google.com

Table 2: Common Reagents for Demethylation of Aryl Methoxy Groups

| Reagent Class | Specific Example(s) | General Conditions |

|---|---|---|

| Lewis Acids | BBr₃, ZrCl₄ | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures. google.com |

| Protic Acids | HBr, HI | Refluxing in aqueous acid. nih.gov |

| Thiolates | i-PrSNa in DMF | Refluxing conditions. |

| Other | Pyridinium hydrochloride | High temperature (195-200 °C). youtube.com |

Transformations of the Butyl Chain

The butan-2-one side chain offers several sites for chemical modification, primarily at the carbonyl group and the adjacent α- and β-carbons.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, yielding 3-(2,4,6-trimethoxyphenyl)butan-2-ol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can also reduce the ketone, particularly since it is a benzylic ketone. libretexts.orglibretexts.org More rigorous reduction methods, such as the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base at high temperatures) reductions, can completely remove the carbonyl oxygen to form an alkyl chain, resulting in 2-(2,4,6-trimethoxyphenyl)butane. youtube.comyoutube.com

Reactions at the α-Carbon (Enolate Chemistry): The α-protons on the carbons adjacent to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form an enolate. bham.ac.uk Given the steric bulk of the trimethoxyphenyl group at C3, deprotonation at the C1 methyl group might be favored under kinetic control. The resulting enolate is a potent nucleophile and can undergo various reactions, such as:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the α-position.

Aldol (B89426) Addition: Reaction with another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone. libretexts.org

Reactions at the β-Carbon: The C-C bond between the aromatic ring and the butyl chain can be labile under certain acidic conditions due to the electron-rich nature of the 2,4,6-trimethoxyphenyl group, which can act as a leaving group. researchgate.net

Table 3: Potential Transformations of the Butyl Chain

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Ketone Reduction | H₂/Pd, Pt, or Ni | Secondary alcohol or alkane. libretexts.orglibretexts.org |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane. youtube.comyoutube.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane. youtube.comyoutube.com |

| Enolate Formation | Base (e.g., LDA, NaH) | Enolate anion. bham.ac.uk |

| α-Alkylation | Enolate + Alkyl halide | α-Alkylated ketone |

| Aldol Addition | Enolate + Aldehyde/Ketone | β-Hydroxy ketone. libretexts.org |

Stability and Degradation Profiles

The stability of this compound is influenced by its susceptibility to hydrolysis, heat, and light.

While ketones are generally stable to hydrolysis, the β-ether linkage in this molecule (considering the aromatic ring as part of a larger ether-like structure) could be susceptible to cleavage under harsh acidic conditions, as discussed in the demethylation section. quora.com

An important consideration for the hydrolytic stability comes from the synthesis of a closely related compound, 4-(2,4,6-trimethylphenyl)butan-2-one. This compound was reportedly formed via the alkaline hydrolysis of a β-diketone precursor. This suggests that the butan-2-one moiety itself is stable under these hydrolytic conditions. By analogy, this compound would be expected to be stable under neutral and alkaline hydrolysis conditions, with the primary point of hydrolytic instability being the methoxy groups under strong acid. The hydrolysis of enol ethers, which have some structural similarity, proceeds under acidic conditions to yield a ketone or aldehyde. stackexchange.com

Photochemical Decomposition: Aromatic ketones are well-known to be photochemically active. Upon absorption of UV light, they can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions depend on the nature of the excited state (n,π* or π,π*) and the surrounding environment. For acetophenone (B1666503) and its derivatives, photoreduction in the presence of a hydrogen donor is a common pathway. rsc.org The methoxy groups, being electron-donating, can influence the energy levels of the excited states and thus the photochemical behavior. acs.org Furthermore, ortho-alkyl substituted acetophenones are known to undergo photoenolization, where an excited state triplet abstracts a hydrogen from the ortho-alkyl group to form a transient enol. capes.gov.brrsc.org While the target compound has a β-aryl substitution rather than an ortho-alkyl group directly on the phenyl ketone, the principles of excited state reactivity of aromatic ketones are relevant. Photolysis could potentially lead to cleavage of the bond between the carbonyl group and the adjacent carbon (Norrish Type I cleavage) or other radical-mediated degradation pathways.

Advanced Spectroscopic and Crystallographic Investigations of 3 2,4,6 Trimethoxyphenyl Butan 2 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. A detailed analysis of the NMR spectra of 3-(2,4,6-trimethoxyphenyl)butan-2-one would provide unambiguous evidence for its chemical constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The integration of these signals would confirm the number of protons in each environment.

Aromatic Protons: The 2,4,6-trimethoxyphenyl ring contains two aromatic protons which are chemically equivalent due to the symmetrical substitution pattern. These would appear as a singlet.

Methine Proton: The proton at the chiral center (C3) would appear as a quartet, being split by the three protons of the adjacent methyl group.

Methoxy (B1213986) Protons: The three methoxy groups at positions 2, 4, and 6 of the phenyl ring would likely show two distinct singlets. The two ortho-methoxy groups (at C2 and C6) are equivalent and would produce one singlet integrating to six protons, while the para-methoxy group (at C4) would produce a separate singlet integrating to three protons.

Methyl Protons: The spectrum would show two distinct methyl signals. The methyl protons of the butan-2-one moiety attached to the chiral center (C3) would appear as a doublet, split by the single methine proton. The acetyl methyl protons would appear as a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. libretexts.org

Carbonyl Carbon: The ketone carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 200-210 ppm. docbrown.info

Aromatic Carbons: The substituted benzene (B151609) ring would exhibit four distinct signals for the six carbon atoms. The carbons bearing the methoxy groups would be downfield shifted due to the deshielding effect of the oxygen atoms. The unsubstituted aromatic carbons would also have characteristic chemical shifts.

Aliphatic Carbons: The four aliphatic carbons of the butan-2-one chain would each give a distinct signal.

Methoxy Carbons: The carbon atoms of the methoxy groups would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1 | - | ~30 | - |

| C2 | - | ~210 | - |

| C3 | ~3.8 - 4.2 | ~50 - 55 | Quartet |

| C4 | ~1.2 - 1.5 | ~15 - 20 | Doublet |

| C1' | - | ~110 - 115 | - |

| C2', C6' | - | ~160 - 165 | - |

| C3', C5' | ~6.0 - 6.3 | ~90 - 95 | Singlet |

| C4' | - | ~158 - 162 | - |

| 2,6-OCH₃ | ~3.7 - 3.9 | ~55 - 60 | Singlet |

| 4-OCH₃ | ~3.6 - 3.8 | ~54 - 58 | Singlet |

Note: These are estimated values and actual experimental data may vary.

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra. emerypharma.comscribd.com

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. youtube.com For instance, a cross-peak between the methine proton (H3) and the methyl protons at C4 would confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. youtube.com It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the methine proton to the chiral carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to investigate the preferred conformation of the molecule by observing through-space interactions between the protons of the butan-2-one chain and the protons of the trimethoxyphenyl ring.

The bond between the chiral carbon (C3) and the aromatic ring is subject to restricted rotation, which could lead to the existence of different stable conformations (rotamers). Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barriers for this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the non-equivalent ortho-methoxy groups, which would broaden and coalesce as the temperature is raised.

Solid-state NMR (ssNMR) spectroscopy could be employed to study the structure of this compound in its crystalline form. This technique is sensitive to the local environment and can provide information about polymorphism, molecular packing, and intermolecular interactions in the solid state. Cross-polarization magic-angle spinning (CP-MAS) experiments would be particularly useful for obtaining high-resolution spectra of the solid material.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scifiniti.comechemi.com

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1715 cm⁻¹, is characteristic of the carbonyl stretching vibration of a ketone. echemi.com This band would also be present, though likely weaker, in the Raman spectrum.

C-H Stretching: The aliphatic C-H stretching vibrations of the butanone and methoxy groups would appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretching would be observed at slightly higher wavenumbers, around 3000-3100 cm⁻¹. libretexts.org

C-O Stretching: Strong bands corresponding to the C-O stretching of the ether linkages (methoxy groups) are expected in the region of 1050-1250 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and skeletal vibrations.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C=O | Stretch | ~1715 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C-O (Ether) | Stretch | 1050 - 1250 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

Probing Intermolecular Interactions in Condensed Phases

In the solid or liquid state, the properties of this compound are not governed by its molecular structure alone but also by the network of non-covalent forces between adjacent molecules. These intermolecular interactions can be probed using various spectroscopic techniques.

Given its structure, the primary intermolecular forces at play are van der Waals forces and dipole-dipole interactions originating from the polar carbonyl (C=O) group and the ether (C-O-C) linkages of the methoxy groups. Furthermore, weak hydrogen bonds of the C-H···O and C-H···π types are anticipated. Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, is particularly sensitive to these interactions. In a condensed phase, shifts in the vibrational frequencies of the C=O and C-O stretching modes, as well as changes in the C-H stretching and bending modes of the aromatic ring and alkyl chain, can indicate their participation in intermolecular bonding. For instance, a redshift (lower wavenumber) in the C=O stretching frequency compared to the gas phase would suggest its involvement as a hydrogen bond acceptor.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another powerful tool. It can distinguish between crystallographically inequivalent molecules in a unit cell and provide information on proximity between different atomic nuclei through cross-polarization experiments, thereby mapping the intermolecular contacts in the solid state.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is an essential technique for determining the molecular weight and structural details of a compound. Studies have successfully identified this compound in natural product extracts using Gas Chromatography-Mass Spectrometry (GC-MS), confirming its molecular weight. nih.govresearchgate.netsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, the neutral chemical formula is C₁₃H₁₈O₄. HRMS can measure the mass of the protonated molecule, [M+H]⁺, with very high precision (typically to four or five decimal places). This allows it to be distinguished from other ions that might have the same nominal mass but a different elemental composition.

Hypothetical HRMS Data Table This table is illustrative and shows the expected theoretical values.

| Ion Formula | Calculated m/z |

| [C₁₃H₁₈O₄ + H]⁺ | 239.1283 |

| [C₁₃H₁₈O₄ + Na]⁺ | 261.1103 |

| [C₁₃H₁₈O₄ + K]⁺ | 277.0842 |

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. The molecular ion of this compound is subjected to collision-induced dissociation, causing it to break apart into smaller, structurally informative fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.

Key fragmentation processes for this molecule would be expected to include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group. Cleavage can occur on either side, leading to the loss of an acetyl radical (•COCH₃) or a 1-(2,4,6-trimethoxyphenyl)ethyl radical.

McLafferty Rearrangement: While less likely due to the substitution pattern, it is a characteristic fragmentation for ketones with available gamma-hydrogens.

Cleavage of Methoxy Groups: Sequential or concerted loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents on the phenyl ring.

Benzylic Cleavage: Fission of the bond between the aromatic ring and the butanone side chain, leading to a highly stable trimethoxybenzyl or related cation.

Illustrative MS/MS Fragmentation Table for [C₁₃H₁₈O₄+H]⁺ This table presents plausible fragmentation pathways and is for illustrative purposes only.

| Observed m/z | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |

| 221 | [C₁₃H₁₇O₃]⁺ | H₂O | Loss of water |

| 195 | [C₁₁H₁₅O₃]⁺ | C₂H₄ | Loss of ethene from side chain |

| 181 | [C₁₀H₁₃O₃]⁺ | C₃H₆O | Loss of acetone (B3395972) via cleavage |

| 168 | [C₉H₁₂O₃]⁺• | C₄H₆O | Cleavage of the butanone side chain |

| 153 | [C₈H₉O₃]⁺ | C₅H₉O | Benzylic cleavage with rearrangement |

X-ray Crystallography for Absolute Structure and Solid-State Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide the absolute structure, conformation, and detailed information about how molecules are packed together.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would reveal its exact molecular geometry. Key parameters obtained would include precise bond lengths, bond angles, and torsion angles. Of particular interest is the conformation defined by the torsion angle between the plane of the 2,4,6-trimethoxyphenyl ring and the butanone side chain. Due to significant steric hindrance from the two ortho-methoxy groups, it is expected that the phenyl ring and the butanone backbone would not be coplanar. The phenyl ring would likely be twisted at a significant angle relative to the C-C bond connecting it to the chiral center of the butanone chain to minimize steric clash.

Hypothetical Crystal Data Table This table provides an example of typical crystallographic data and is not based on experimental results for this specific compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.34 |

| c (Å) | 15.21 |

| β (°) | 95.5 |

| Volume (ų) | 1282 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.23 |

| R-factor | 0.045 |

Polymorphism and Co-crystallization Investigations

A comprehensive review of available scientific literature reveals a notable absence of published research specifically detailing the polymorphic and co-crystallization behavior of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. However, dedicated studies to identify and characterize different polymorphic forms of this compound have not been reported.

Similarly, the investigation into the formation of co-crystals involving this compound is not documented in accessible research. Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a second, different molecular species (a coformer) in the same crystal lattice. While co-crystallization studies have been conducted on other butan-2-one derivatives to alter their properties, specific research into co-crystals of this compound is not presently available. The lack of data in this area indicates a potential opportunity for future research to explore the solid-state landscape of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

The electronic structure of a molecule can be effectively probed using techniques such as ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy. These methods provide insights into the electronic transitions occurring within a molecule upon interaction with light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic ketones like this compound, characteristic absorption bands related to π→π* and n→π* transitions are expected. The trimethoxyphenyl group, with its electron-donating methoxy substituents, is likely to influence the position and intensity of these absorption bands.

Fluorescence spectroscopy, on the other hand, investigates the emission of light from a molecule as it returns from an excited electronic state to its ground state. The fluorescence spectrum, including the emission wavelength and quantum yield, provides valuable information about the structure of the excited state and the pathways of energy dissipation.

Computational Chemistry and Theoretical Characterization of 3 2,4,6 Trimethoxyphenyl Butan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.gov

The first step in the theoretical characterization of 3-(2,4,6-Trimethoxyphenyl)butan-2-one is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy.

Given the rotational freedom around the single bonds connecting the butanone side chain to the phenyl ring and within the side chain itself, the molecule can exist in several different conformations. A thorough conformational analysis is essential to identify these stable isomers (conformers) and determine the global minimum energy structure. ufms.br This is often achieved by systematically rotating key dihedral angles and performing geometry optimization on each resulting structure. ufms.br For this compound, the critical dihedral angles would be those governing the orientation of the butanone moiety relative to the plane of the trimethoxyphenyl ring. The optimization process is crucial as it converges the structures to their lowest-energy geometries on the potential energy surface. ufms.br

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis.

| Conformer | Dihedral Angle (Car-Car-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 90.2° | 0.00 | 75.4 |

| 2 | -88.5° | 0.25 | 20.1 |

| 3 | 178.1° | 2.10 | 4.5 |

Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of electron density within the molecule is a key determinant of its chemical behavior. This can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom. nih.gov

In this compound, the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to carry partial negative charges, while the adjacent carbon atoms will be partially positive. The molecular electrostatic potential (MEP) map visually represents this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov

Table 2: Predicted Electronic Properties for this compound (Global Minimum Conformer) This table presents hypothetical data based on typical DFT calculation results.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.15 D |

| Selected NBO Atomic Charges (e) | |

| Carbonyl Oxygen (O) | -0.580 |

| Carbonyl Carbon (C) | +0.495 |

| Methoxy Oxygen (Oortho) | -0.510 |

| Methoxy Oxygen (Opara) | -0.525 |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate experimental data or to understand the origins of spectroscopic features.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. arxiv.orgnih.gov The predicted spectrum for this compound would show distinct signals for the chemically non-equivalent protons and carbons, such as the two equivalent ortho-methoxy groups and the unique para-methoxy group, the two aromatic protons, and the protons of the butanone chain. docbrown.info

Vibrational Frequencies (IR): Theoretical frequency calculations predict the molecule's vibrational modes, which correspond to the absorption peaks in an infrared (IR) spectrum. For the title compound, characteristic high-intensity peaks would be predicted for the C=O stretching vibration of the ketone group (typically ~1715 cm⁻¹) and various C-O stretching vibrations from the methoxy ethers, as well as aromatic C-H and C=C stretching modes.

UV-Vis Spectra: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations yield the excitation energies and oscillator strengths (f) for transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the electron-rich aromatic ring.

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data to illustrate typical spectroscopic predictions from DFT.

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | ||

|---|---|---|

| Proton Group | Predicted δ | Multiplicity |

| Aromatic (2H) | 6.25 | s |

| ortho-OCH₃ (6H) | 3.85 | s |

| para-OCH₃ (3H) | 3.80 | s |

| CH (1H) | 4.10 | q |

| CH₃ (ketone) (3H) | 2.15 | s |

| CH₃ (chain) (3H) | 1.30 | d |

| Predicted Vibrational Frequencies (cm⁻¹) | ||

| Vibrational Mode | Predicted Frequency | |

| C=O Stretch (Ketone) | 1718 | |

| Aromatic C=C Stretch | 1610, 1585 | |

| C-O-C Stretch (Aryl Ether) | 1215, 1120 | |

| Predicted UV-Vis Absorption (TD-DFT) | ||

| λmax (nm) | Oscillator Strength (f) | Major Transition |

| 285 | 0.152 | HOMO → LUMO (π→π) |

| 240 | 0.288 | HOMO-2 → LUMO (π→π) |

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). slideshare.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.org

For this compound, the electron-donating methoxy groups enrich the phenyl ring with electron density, making it the likely location of the HOMO. Conversely, the electron-withdrawing carbonyl group would cause the LUMO to be localized primarily on the C=O bond and adjacent atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

Table 4: Predicted Frontier Molecular Orbital Properties This table presents hypothetical FMO data.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Localized on the trimethoxyphenyl ring. Associated with nucleophilicity. |

| ELUMO | -0.95 | Localized on the butan-2-one moiety. Associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates high kinetic stability and low chemical reactivity. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for all atoms in the system, MD can simulate the molecule's vibrations, rotations, and conformational changes.

For this compound, MD simulations would be particularly useful for studying its flexibility and interactions in a solvent. For instance, a simulation in a water box would reveal how water molecules form hydrogen bonds with the carbonyl and ether oxygens and how these interactions influence the rotational freedom of the side chain and methoxy groups. This provides a more realistic understanding of the molecule's behavior in solution, which is crucial for predicting properties like solubility and interaction with biological targets. These simulations can also highlight the role of solvent effects on NMR chemical shifts and conformational preferences. arxiv.org

Quantum Chemical Topology Analysis (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. researchgate.net By examining the topology of the electron density, QTAIM can define atoms within a molecule and characterize the bonds between them based on the properties at a bond critical point (BCP)—a point of minimum electron density between two bonded atoms.

Key parameters at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), classify the nature of the interaction. For covalent bonds, ρ(r) is typically large and ∇²ρ(r) is negative. For "closed-shell" interactions, such as ionic bonds or van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive. researchgate.net An analysis of this compound would allow for a quantitative assessment of the covalent character of its C-C, C-H, C=O, and C-O bonds, providing a deeper understanding of its electronic structure beyond simple orbital descriptions.

Table 5: Illustrative QTAIM Data for Selected Bonds in this compound This table presents hypothetical data to illustrate the typical output of a QTAIM analysis.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Characterization |

|---|---|---|---|

| C=O (ketone) | 0.395 | +0.210 | Polar Covalent |

| C-O (methoxy) | 0.250 | +0.850 | Polar Covalent |

| Car-Car (aromatic) | 0.310 | -0.780 | Covalent (shared interaction) |

| C-C (aliphatic) | 0.265 | -0.550 | Covalent (shared interaction) |

Reaction Mechanism Studies (e.g., potential energy surfaces for key transformations)

No peer-reviewed studies detailing the computational investigation of reaction mechanisms involving this compound were found. Research in this area would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a proposed reaction. This analysis helps in identifying transition states, intermediates, and the activation energies required for the transformation to occur, thereby elucidating the most probable reaction pathway. However, such specific analyses for this compound have not been published.

In Silico Screening for Non-Clinical Interactions (e.g., ligand binding to model systems, excluding clinical human trial data)

There is no available data from in silico screening studies investigating the interaction of this compound with biological targets. This type of computational research, which involves molecular docking and other virtual screening techniques, is crucial for predicting the potential bioactivity of a compound by modeling its binding affinity and interactions with the active sites of proteins or other macromolecules. The absence of such studies means that the non-clinical interaction profile of this compound has not been theoretically characterized.

Potential Applications and Materials Science Aspects of 3 2,4,6 Trimethoxyphenyl Butan 2 One

Coordination Chemistry and Ligand Design

The structure of 3-(2,4,6-Trimethoxyphenyl)butan-2-one is particularly suited for applications in coordination chemistry. This is primarily due to its ability to exist in a keto-enol tautomeric equilibrium. The enol form contains a 1,3-dicarbonyl moiety, which, upon deprotonation, becomes a powerful bidentate chelating ligand known as a β-diketonate. icm.edu.pl

The β-diketone functional group is recognized as a highly versatile metal coordinating ligand capable of forming stable complexes with a wide array of metal ions. iucr.org This makes it an attractive component for the construction of complex metallo-supramolecular structures. iucr.orgresearchgate.net The deprotonated enol form of β-diketones acts as a strong bidentate ligand, binding to a metal ion through its two oxygen atoms. icm.edu.pl This chelation forms a stable six-membered ring with the metal center.

The versatility of β-diketonate ligands allows for the creation of diverse molecular architectures, including discrete polynuclear clusters and extended coordination polymers. researchgate.netnih.govmdpi.com Research on structurally similar compounds, such as 4-(2,4,6-trimethylphenyl)butan-2-one, has highlighted the potential of this class of molecules in forming such supramolecular assemblies. iucr.org The coordination chemistry of lanthanide ions with various ligands, including β-diketonates, is an area of intense research due to the unique magnetic and luminescent properties of the resulting complexes. mdpi.comnih.govnih.gov The combination of β-diketone and other functional groups within a single ligand has been explored to create metal-organic frameworks (MOFs) and coordination polymers with specific topologies and properties, such as luminescence. mdpi.comunimi.it The formation of heterometallic structures containing both lanthanide and transition metal ions linked by β-diketonate ligands has also been investigated. mdpi.comresearchgate.net

| Property | Description | Significance | References |

|---|---|---|---|

| Coordination Mode | Typically acts as a bidentate, monoanionic chelating ligand via two oxygen atoms after deprotonation of the enol tautomer. | Forms stable six-membered chelate rings with metal ions, contributing to complex stability. | icm.edu.pl |

| Versatility | Forms complexes with a vast range of metal ions, including alkali metals, transition metals, and lanthanides. | Enables the construction of a wide variety of homometallic and heterometallic structures. | icm.edu.pliucr.orgresearchgate.net |

| Supramolecular Chemistry | Acts as a building block for creating larger, self-assembled structures like molecular squares, cages, and coordination polymers. | Key component in designing functional materials with tailored architectures and properties (e.g., porosity, magnetism). | researchgate.netnih.gov |

| Tunability | The substituents on the β-diketone backbone can be easily modified to tune the steric and electronic properties of the ligand and its metal complexes. | Allows for fine-tuning of complex solubility, stability, reactivity, and physical properties (e.g., luminescence). | icm.edu.plnih.gov |

Metal complexes derived from β-diketonate ligands are widely employed as catalysts in a multitude of organic reactions. icm.edu.pl Transition metal β-diketonate complexes, in particular, are known to catalyze reactions such as olefin oxidation, epoxidation, and polymerization. icm.edu.pl The tunability of the ligand's steric and electronic environment allows for the modulation of the catalytic activity and selectivity of the metal center. rsc.org

For instance, molybdenum(IV) β-diketonate complexes have been shown to be highly active catalysts for allylic substitution reactions. nih.gov Similarly, β-diketiminate complexes (nitrogen analogues of β-diketonates) of first-row transition metals are gaining interest for their catalytic potential in synthesizing small organic molecules. researchgate.net While direct catalytic studies of metal complexes of this compound have not been reported, the established catalytic utility of related β-diketonate complexes suggests a strong potential for this application. Furthermore, other compounds containing the trimethoxyphenyl moiety, such as tris(2,4,6-trimethoxyphenyl)phosphine, have been demonstrated to be effective catalysts for reactions like oxa-Michael polymerizations, indicating the beneficial properties this functional group can impart. chemrxiv.orgrsc.org

Precursors for Advanced Organic Materials

The reactive functional groups within this compound make it a candidate precursor for the synthesis of specialized polymers and other advanced organic materials.

Functional polymers containing ketone groups in their side chains are versatile platforms for creating complex macromolecular structures. researchgate.net Monomers featuring a reactive ketone can be synthesized and subsequently polymerized. acs.orgnih.gov The ketone handles along the polymer backbone can then be used for post-polymerization modification, allowing for the attachment of various molecules, including biomolecules, through reactions like oxime ligation. researchgate.netnih.gov

Therefore, this compound could serve as a starting material to design a functional monomer. By introducing a polymerizable group (such as a vinyl or methacrylate (B99206) group) to its structure, it could be incorporated into polymer chains. The presence of the bulky and electron-rich 2,4,6-trimethoxyphenyl group in the side chain would be expected to influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and chain conformation. The ketone functionality would remain available for further chemical transformations. The installation of in-chain ketone groups is also a known strategy to create polymers with specific properties, such as photodegradability. uni-konstanz.de

Advanced organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are typically based on π-conjugated organic molecules and polymers. These materials often consist of aromatic and heterocyclic building blocks.

While this compound is not itself a conjugated material, it can serve as a key building block for larger, conjugated systems. The trimethoxyphenyl ring is an electron-rich aromatic system, and the ketone group provides a reactive site for synthetic elaboration. Through reactions such as aldol (B89426) condensations or Knoevenagel condensations, the ketone can be used to extend the π-system of the molecule, linking the trimethoxyphenyl ring to other aromatic units. By carefully selecting reaction partners, it is conceivable to synthesize novel dyes, oligomers, or polymer precursors with tailored electronic properties suitable for optoelectronic applications. The electron-donating nature of the methoxy (B1213986) groups on the phenyl ring would influence the HOMO-LUMO energy levels of the resulting conjugated system, which is a critical parameter for optoelectronic performance.

Intermediates in Fine Chemical Synthesis

One of the most immediate and demonstrated applications of this compound and its isomers is as an intermediate in fine chemical synthesis. The combination of the activated methylene (B1212753) group (alpha to two carbonyls in the diketone form) and the ketone functionality allows for a variety of chemical transformations.

A prominent example is the use of trimethoxyphenyl ketones in the Claisen-Schmidt condensation to produce chalcones (1,3-diphenyl-2-propen-1-ones). scialert.netsaudijournals.com Chalcones are important intermediates in the biosynthesis of flavonoids and serve as precursors for a vast array of heterocyclic compounds and biologically active molecules with anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org For example, a variety of chalcone (B49325) derivatives have been synthesized from trimethoxyphenyl acetophenones and various benzaldehydes. acs.org The 2,4,6-trimethoxyphenyl moiety is a common structural feature in many natural and synthetic compounds with significant biological activity. nih.gov

Chiral Auxiliaries and Building Blocks

There is currently no scientific literature that describes the use of this compound as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. The effective use of a compound as a chiral auxiliary requires that it can be readily attached to a substrate, effectively direct stereoselectivity, and be cleanly removed. No studies have been identified that investigate or validate this compound for such purposes. Similarly, its application as a specialized building block in the synthesis of advanced materials or complex molecules is not documented.

Role in Natural Product Chemistry and Biosynthesis Pathways

Understanding Biosynthetic Routes to Phenylbutanoids and Related Structures

No evidence suggests that this compound is a known natural product or a recognized intermediate in the biosynthetic pathways of phenylbutanoids. The biosynthesis of common phenylbutanoids, such as raspberry ketone, is understood to proceed via pathways involving precursors like p-coumaroyl-CoA and does not include the formation of a 2,4,6-trimethoxylated phenylbutanoid structure. Therefore, this compound does not currently serve as a model or subject of study for understanding these natural biosynthetic routes.

Chemoenzymatic Synthesis and Biotransformation Studies

The application of enzymatic methods to synthesize or modify this compound (chemoenzymatic synthesis) is not described in the scientific literature. Furthermore, there are no published biotransformation studies detailing the conversion of this compound by microorganisms or isolated enzymes into other valuable molecules. Such studies are common for understanding the metabolism of xenobiotics or for generating novel compounds, but this compound has not been a documented substrate in this context.

Future Research Directions and Unaddressed Challenges

Development of Highly Stereoselective Synthetic Pathways to Chiral Analogues

The synthesis of enantioenriched acyclic α,α-disubstituted ketones is a subject of intense research due to the prevalence of these motifs in natural products and pharmaceutical agents. acs.org A significant challenge in the synthesis of analogues of 3-(2,4,6-Trimethoxyphenyl)butan-2-one lies in the control of stereochemistry at the α-position. The development of highly stereoselective pathways to generate chiral analogues is a critical and unaddressed area of research. Current methods for asymmetric alkylation often require chiral auxiliaries or the pre-formation of enolates, which can be inefficient. acs.orgnih.gov

Future research should focus on catalytic asymmetric methods that can directly generate tertiary stereogenic centers with high enantioselectivity. figshare.com Key areas of investigation include:

Biocatalytic Asymmetric Reduction : The use of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for the asymmetric reduction of prochiral ketones is a promising, environmentally friendly approach. acs.org However, natural enzymes often show limited activity and stereoselectivity towards sterically demanding "bulky-bulky" ketones, such as derivatives of the title compound. acs.orgresearchgate.net Future work could involve protein engineering and directed evolution to develop bespoke enzymes capable of reducing precursors to this compound analogues with high enantiomeric excess (ee). researchgate.net

Organocatalytic Asymmetric Alkylation : Organocatalysis presents a powerful tool for asymmetric C-C bond formation. mdpi.comnih.gov Research into bifunctional organocatalysts, such as those based on cinchona alkaloids or primary amines, could facilitate the direct and highly enantioselective α-functionalization of ketone precursors. nih.govnih.gov The challenge lies in overcoming the steric hindrance imposed by the bulky 2,4,6-trimethoxyphenyl group and the inherent difficulty of activating ketones compared to aldehydes. nih.govmdpi.com

Transition-Metal Catalysis : Nickel-catalyzed asymmetric reductive acyl cross-coupling reactions have recently emerged as a method for producing α-aryl-α-alkyl ketones. acs.org This approach is highly convergent and tolerates a wide range of functional groups, making it a viable strategy for synthesizing chiral analogues of this compound from readily available acid chlorides and racemic secondary benzyl (B1604629) chlorides. acs.org

A comparative table of potential stereoselective synthetic strategies is presented below.

| Method | Potential Catalyst/Reagent | Key Advantage | Research Challenge |

| Biocatalytic Reduction | Engineered Alcohol Dehydrogenase (ADH) | High enantioselectivity, green chemistry | Low activity for sterically hindered substrates. acs.orgresearchgate.net |

| Organocatalytic Alkylation | Primary Amine-Thiourea Catalyst | Direct functionalization, metal-free | Low enamine formation for ketones, steric hindrance. nih.govmdpi.com |

| Metal-Catalyzed Cross-Coupling | Ni/Bis(oxazoline) Complex | High functional group tolerance, convergent. acs.org | Catalyst sensitivity, potential for homocoupling side-products. acs.org |

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

Phloroglucinol (B13840) derivatives are known to possess diverse biological and chemical activities. scik.orgmdpi.comnih.gov The structural framework of this compound, featuring a nucleophilic phloroglucinol ring and a ketone moiety, suggests that its functionalized derivatives could serve as novel organocatalysts. This potential remains largely unexplored.

Future research should aim to synthesize derivatives of this compound functionalized with catalytic groups (e.g., primary/secondary amines, thioureas, or Brønsted acids) and evaluate their efficacy in asymmetric transformations.

Enamine/Iminium Catalysis : By introducing an amine moiety, derivatives could act as enamine or iminium ion catalysts. mdpi.com This could enable a range of reactions, such as the asymmetric Michael addition of ketones to nitroolefins or the α-fluorination of carbonyl compounds. nih.govmdpi.com The steric bulk of the trimethoxyphenyl group could be advantageous in creating a well-defined chiral pocket to control enantioselectivity. mdpi.com

Hydrogen-Bonding Catalysis : Incorporating hydrogen-bond donor groups like thiourea (B124793) could allow derivatives to activate electrophiles. mdpi.com A bifunctional catalyst bearing both an amine for enamine formation and a thiourea for electrophile activation could mediate complex cascade reactions, leading to the stereoselective synthesis of intricate molecular scaffolds. nih.govmdpi.com

Polycyclic Phloroglucinol Scaffolds : Recent work has shown that phloroglucinol can react with reagents like methyl vinyl ketone (MVK) to form structurally unique polycyclic derivatives. nih.gov Exploring such transformations with this compound could lead to a new class of rigid, cage-like structures with potential applications in catalysis and materials science. nih.gov

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A significant challenge in optimizing reactions involving complex molecules like this compound is the lack of detailed mechanistic understanding. Traditional offline analytical methods (e.g., TLC, HPLC) provide snapshots of a reaction but miss transient intermediates and crucial kinetic information. Advanced in situ spectroscopic techniques offer a window into the reacting medium in real-time.

Future research would greatly benefit from the application of these techniques to study both the synthesis of this compound and its use in catalytic processes.